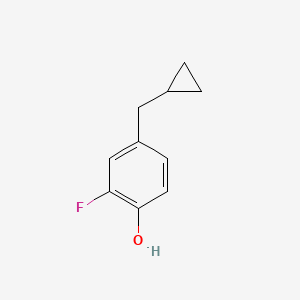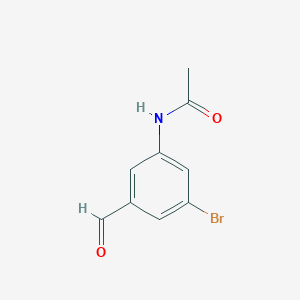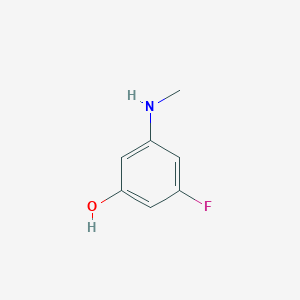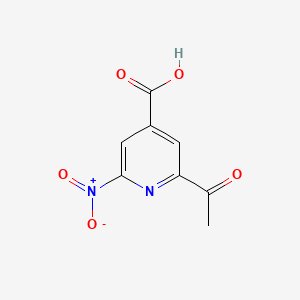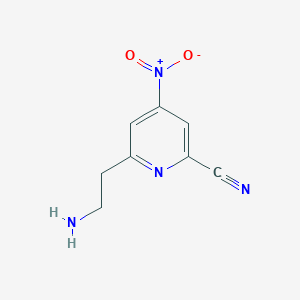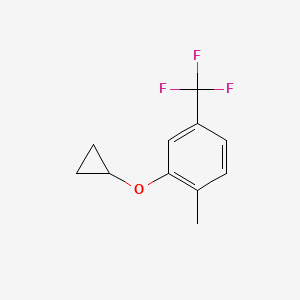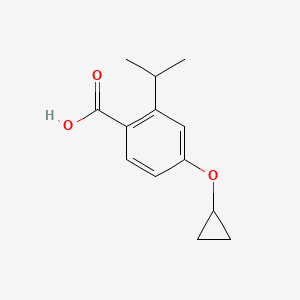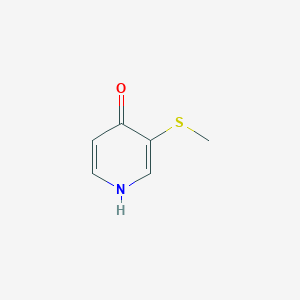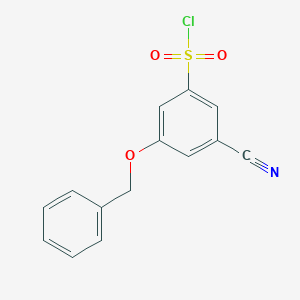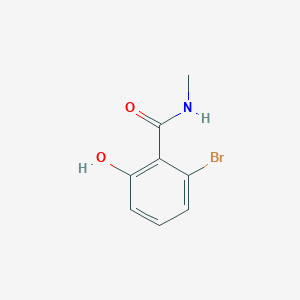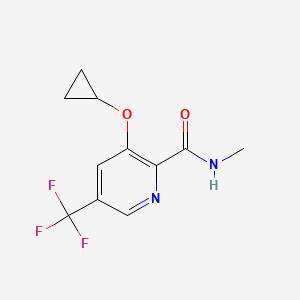
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide core structure
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
N-Methylation:
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the picolinamide core.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide: This compound has a similar structure but with the trifluoromethyl group at a different position on the picolinamide core.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: This compound contains a benzoic acid core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11F3N2O2 |
|---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)9-8(18-7-2-3-7)4-6(5-16-9)11(12,13)14/h4-5,7H,2-3H2,1H3,(H,15,17) |
InChI-Schlüssel |
GIXBBIYXCPTQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


